Halipeptin B
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Overview
Description
Halipeptin B is a natural product found in Haliclona with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Halipeptin B, along with Halipeptin A, isolated from the marine sponge Haliclona species, has been identified as possessing potent anti-inflammatory properties. In a study, Halipeptin A demonstrated approximately 60% inhibition of edema in mice, suggesting a significant anti-inflammatory potential for Halipeptin B as well (Randazzo et al., 2001).
Synthesis and Biological Evaluation
The total synthesis and biological evaluation of Halipeptins A and D, along with their analogues, have been conducted to explore their bioactive potential. These synthesized compounds, including Halipeptin B, have been shown to exhibit anti-inflammatory properties without cytotoxic effects against human cancer cells (Nicolaou et al., 2006).
Structural Revision and Synthesis
There has been a structural revision of Halipeptins, including Halipeptin B, which corrected the identification of its heterocyclic portion from an oxazetidine ring to a thiazoline unit. This revision is crucial for understanding the compound's structure and potential applications (Monica et al., 2002).
Total Syntheses of Halipeptins
The total syntheses of Halipeptins, including Halipeptin B, have been detailed, focusing on the development of their complex structures. This synthetic approach is essential for further exploration of their bioactive properties and potential therapeutic applications (Yu et al., 2006).
Stereocontrolled Synthesis
A stereocontrolled synthesis of a component of Halipeptins A and B, (2S,3S)-N-methyl-5-hydroxyisoleucine, has been achieved. This synthesis is pivotal for the study of Halipeptin B's structure and function (Hara et al., 2004).
properties
Product Name |
Halipeptin B |
---|---|
Molecular Formula |
C30H52N4O7S |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
(1R,4S,7S,10S,14S)-4-[(2S)-4-hydroxybutan-2-yl]-10-[(2R,5S)-5-hydroxyoctan-2-yl]-1,3,7,11,11,14-hexamethyl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadec-15(18)-ene-2,5,8,12-tetrone |
InChI |
InChI=1S/C30H52N4O7S/c1-10-11-21(36)13-12-18(3)23-29(6,7)27(39)32-19(4)25-33-30(8,16-42-25)28(40)34(9)22(17(2)14-15-35)24(37)31-20(5)26(38)41-23/h17-23,35-36H,10-16H2,1-9H3,(H,31,37)(H,32,39)/t17-,18+,19-,20-,21-,22-,23-,30-/m0/s1 |
InChI Key |
GAJPPJIIJWAAGB-HSCPCXRGSA-N |
Isomeric SMILES |
CCC[C@@H](CC[C@@H](C)[C@H]1C(C(=O)N[C@H](C2=N[C@@](CS2)(C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C)[C@@H](C)CCO)C)C)C)(C)C)O |
Canonical SMILES |
CCCC(CCC(C)C1C(C(=O)NC(C2=NC(CS2)(C(=O)N(C(C(=O)NC(C(=O)O1)C)C(C)CCO)C)C)C)(C)C)O |
synonyms |
halipeptin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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